2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1491213-92-3
VCID: VC2943538
InChI: InChI=1S/C8H13F3N2O/c9-8(10,11)6-1-3-13(4-2-6)7(14)5-12/h6H,1-5,12H2
SMILES: C1CN(CCC1C(F)(F)F)C(=O)CN
Molecular Formula: C8H13F3N2O
Molecular Weight: 210.2 g/mol

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

CAS No.: 1491213-92-3

Cat. No.: VC2943538

Molecular Formula: C8H13F3N2O

Molecular Weight: 210.2 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one - 1491213-92-3

Specification

CAS No. 1491213-92-3
Molecular Formula C8H13F3N2O
Molecular Weight 210.2 g/mol
IUPAC Name 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C8H13F3N2O/c9-8(10,11)6-1-3-13(4-2-6)7(14)5-12/h6H,1-5,12H2
Standard InChI Key ZEKDACGKQQMBRF-UHFFFAOYSA-N
SMILES C1CN(CCC1C(F)(F)F)C(=O)CN
Canonical SMILES C1CN(CCC1C(F)(F)F)C(=O)CN

Introduction

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one, with the CAS number 1491213-92-3, is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a trifluoromethyl group, which imparts distinct chemical properties.

Synthesis Methods

The synthesis of 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)piperidine with an appropriate aminating agent. A common method includes using 2-bromo-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone as an intermediate, which is then reacted with ammonia or an amine source under controlled conditions.

Chemical Reactions

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Reaction TypeReagentsConditionsProducts
OxidationPotassium permanganateAcidic mediumKetones or carboxylic acids
ReductionLithium aluminum hydrideAnhydrous etherAmines or alcohols
SubstitutionNucleophiles (e.g., halides, alkoxides)Basic conditionsSubstituted piperidine derivatives

Biological Activity and Applications

Research indicates that 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one may interact with various biological targets, including enzymes and receptors. Its mechanism of action typically involves binding to these targets, altering their activity, and leading to various biochemical effects. The compound is studied for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Field of ApplicationPotential Use
MedicineTherapeutic properties, drug synthesis precursor
BiologyBiochemical probe
IndustryAgrochemicals and industrial chemicals

Comparison with Similar Compounds

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is unique due to the combination of the piperidine ring and the trifluoromethyl group. Similar compounds include:

CompoundBiological ActivityKey Features
2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-oneAntidepressant, anticancerPiperidine ring, trifluoromethyl group
2-(4-Trifluoromethylphenyl)ethanoneModerate anti-inflammatoryLacks piperidine structure
1-(4-Trifluoromethylphenyl)piperazineNeuroactiveSimilar piperidine structure without amino group

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